1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
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Overview
Description
1,3-dimethyl-5-(4-(methylthio)phenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
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Scientific Research Applications
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for constructing complex molecules, aiding in the development of new materials and catalysts.
Biology: Studied for its potential enzyme inhibition properties, it can act as a molecular probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals, contributing to the synthesis of drugs and advanced materials.
Mechanism of Action
Effects and Targets: The compound exerts its effects primarily through interaction with enzymes and receptors, modulating their activity. Its structure allows for binding to active sites, altering enzymatic reactions.
Molecular Pathways: It can influence cellular pathways by inhibiting key enzymes involved in processes like DNA replication or signal transduction, thereby affecting cell growth and proliferation.
Comparison with Similar Compounds
1,3-Dimethylbarbituric Acid: Similar core structure but lacks the phenyl and methylthio groups.
Thiophenobarbital: Incorporates a thiophene ring instead of a phenyl group, influencing its activity.
5-Phenylbarbituric Acid: Similar aromatic substitution but lacks the complexity of the pyrimidine ring.
Uniqueness: The presence of the 4-(methylthio)phenyl group and the unique pyrimidine structure distinguishes it from other barbituric acid derivatives, enhancing its specificity and potential for targeted therapeutic applications.
Properties
IUPAC Name |
1,3-dimethyl-5-(4-methylsulfanylphenyl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-18-12-10(13(20)19(2)15(18)22)11(16-14(21)17-12)8-4-6-9(23-3)7-5-8/h4-7,11H,1-3H3,(H2,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOXNEDKQQGXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC=C(C=C3)SC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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